Cas no 6640-69-3 (1-(2-hydroxyphenyl)-2-methylpropan-1-one)
6640-69-3 structure
Product Name:1-(2-hydroxyphenyl)-2-methylpropan-1-one
Número CAS:6640-69-3
MF:C10H12O2
Megavatios:164.201083183289
CID:1709526
PubChem ID:241555
Update Time:2025-04-21
1-(2-hydroxyphenyl)-2-methylpropan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-hydroxyphenyl)-2-methylpropan-1-one
- Ammonium2-methyllactate
- 1-(2-hydroxy-phenyl)-2-methyl-propan-1-one
- 2-hydroxy-isobutyrophenone
- CTK4F5670
- EINECS 219-813-9
- Propanoic acid,2-hydroxy-2-methyl-, ammonium salt (1:1)
- Ammonium a-hydroxyisobutyrate
- AC1MHZ76
- 2-hydroxyisobutyric acid ammonium salt
- Lacticacid, 2-methyl-, monoammonium salt (8CI)
- 2'-hydroxyisobutyrophenone
- 1-(2-Hydroxy-phenyl)-2-methyl-propan-1-on
- ammonium 2-hydroxyisobutyrate
- AG-E-77760
- Propanoic acid, 2-hydroxy-2-methyl-,monoammonium salt (9CI)
- 2-hydroxyisobutyrophenone
- azanium 2-hydroxy-2-methylpropanoate
- Ammonium a-hydroxyisobutyrate;ammonium 2-hydroxyisobutyrate;2-hydroxyisobutyric acid ammonium salt;2-hydroxy-isobutyrophenone;azanium 2-hydroxy-2-methylpropanoate;Ammonium2-methyllactate;
- SCHEMBL5415081
- 1-(2-hydroxyphenyl)-2-methyl-1-propanone
- NSC-49021
- 6640-69-3
- DTXSID40985049
- HWXWRZYNNFRZGY-UHFFFAOYSA-N
- NSC49021
-
- Renchi: 1S/C10H12O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3
- Clave inchi: HWXWRZYNNFRZGY-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=CC=1O)C(C)C
Atributos calculados
- Calidad precisa: 164.08400
- Masa isotópica única: 164.083729621g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 163
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 37.3Ų
Propiedades experimentales
- PSA: 37.30000
- Logp: 2.23090
1-(2-hydroxyphenyl)-2-methylpropan-1-one Literatura relevante
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
6640-69-3 (1-(2-hydroxyphenyl)-2-methylpropan-1-one) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos